

Unveiling the Structural Architecture of Fluorinated Triphenylphosphines: A Technical Guide

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Compound of Interest

Compound Name: *Tris(3-fluorophenyl)phosphine*

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This technical guide delves into the structural determination of fluorinated triphenylphosphine derivatives, compounds of significant interest in catalysis and medicinal chemistry. While a definitive crystal structure for **Tris(3-fluorophenyl)phosphine** is not publicly available, this paper presents a comprehensive analysis of the closely related isomer, Tris(4-fluorophenyl)phosphine. The detailed crystallographic data and experimental protocols provided herein offer valuable insights into the structural nuances imparted by fluorine substitution on the phenyl rings.

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of Tris(4-fluorophenyl)phosphine. This data provides a foundational understanding of the molecule's solid-state conformation and packing.

Parameter	Tris(4-fluorophenyl)phosphine
Chemical Formula	C ₁₈ H ₁₂ F ₃ P
Formula Weight	316.26 g/mol
Crystal System	Trigonal
Space Group	P-3
a (Å)	10.038(2)
b (Å)	10.038(2)
c (Å)	8.393(3)
α (°)	90
β (°)	90
γ (°)	120
Volume (Å ³)	731.5(4)
Z	2
Density (calculated)	1.435 Mg/m ³
Absorption Coefficient (μ)	0.203 mm ⁻¹
Temperature (K)	293(2)
Radiation	Mo Kα (λ = 0.71073 Å)
Mean P-C bond length (Å)	1.825(5)[1]
Mean C-P-C bond angle (°)	102.5(2)[1]
Dihedral angles between phenyl rings (°)	84.1(2), 85.0(2), 93.6(2)[1]

Experimental Protocols

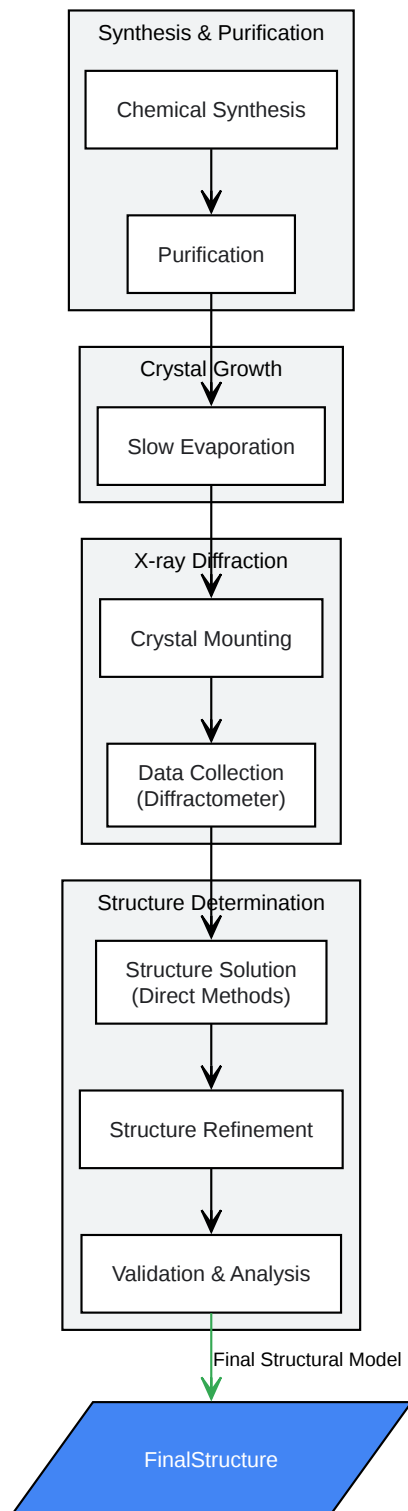
The determination of the crystal structure of Tris(4-fluorophenyl)phosphine involved the following key experimental procedures:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the compound.[\[1\]](#)
2. X-ray Data Collection: A single crystal of suitable size was mounted on a Siemens P4 diffractometer. Data was collected at 293(2) K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)[\[1\]](#). The $\theta/2\theta$ scan mode was employed for data acquisition.
3. Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The SHELXTL software package was utilized for structure solution and refinement.

Logical Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like Tris(4-fluorophenyl)phosphine.

Workflow for Single-Crystal X-ray Crystallography

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Caption: A flowchart outlining the major steps involved in single-crystal X-ray crystallography.

Molecular Geometry and Intermolecular Interactions

The geometry around the phosphorus atom in Tris(4-fluorophenyl)phosphine is pyramidal, as expected, with the C-P-C bond angles being slightly smaller than the ideal tetrahedral angle of 109.5° . This is a common feature for triarylphosphines.

An interesting aspect of the crystal structure of the 4-fluoro isomer is the presence of intermolecular C-H...F hydrogen bonds.^[1] These weak interactions, though not as strong as conventional hydrogen bonds, play a role in the overall packing of the molecules in the crystal lattice. The high electronegativity of the fluorine atoms induces a partial positive charge on the aromatic hydrogen atoms, facilitating these interactions.

While the crystal structure of **Tris(3-fluorophenyl)phosphine** remains to be determined, the data from its 4-fluoro isomer provides a robust model for understanding its likely solid-state conformation and the influence of fluorine substitution on its molecular structure. This information is crucial for researchers in designing new catalysts, ligands, and therapeutic agents based on the triphenylphosphine scaffold.

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References

- 1. journals.iucr.org [journals.iucr.org]
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